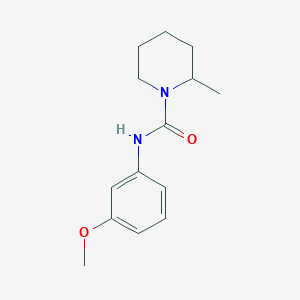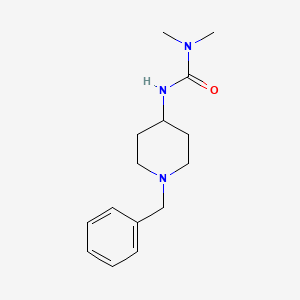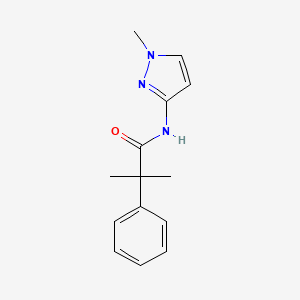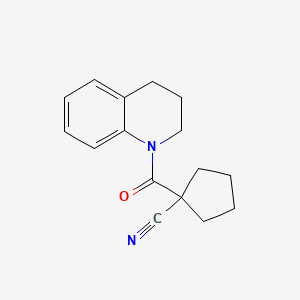
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a derivative of ketamine and was first synthesized in 2010. It has been used as a recreational drug due to its dissociative effects, but it also has potential applications in scientific research.
Mécanisme D'action
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide acts as an NMDA receptor antagonist by binding to a specific site on the receptor called the PCP (phencyclidine) binding site. This prevents the receptor from being activated by its natural ligands, such as glutamate. By blocking NMDA receptor activity, this compound can alter the function of neural circuits in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. It can induce a state of dissociation, which is characterized by a sense of detachment from one's surroundings and a feeling of being disconnected from one's body. This compound can also produce hallucinations, changes in mood, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various biological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations as well. It has a short half-life in the body, which means its effects are relatively short-lived. This compound can also produce adverse effects such as seizures and respiratory depression at high doses.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. This compound could be used to study the effects of NMDA receptor dysfunction in these disorders and to develop new treatments. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties. This compound could serve as a starting point for the development of new compounds with enhanced selectivity and longer half-lives.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can be synthesized through a multi-step process using various reagents and solvents. The synthesis involves the reaction of 3-methoxyphenylacetonitrile with 2-bromo-2-chloro-N-methyl-N-(3-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has potential applications in scientific research due to its unique pharmacological properties. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-3-4-9-16(11)14(17)15-12-7-5-8-13(10-12)18-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIQXHPRBXFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)


